3-Benzoylacrylic acid

描述

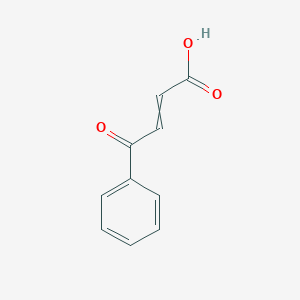

3-Benzoylacrylic acid, also known as 4-oxo-4-phenyl-2-butenoic acid, is an organic compound with the molecular formula C10H8O3. It is characterized by a benzoyl group attached to an acrylic acid moiety. This compound is known for its yellow to yellow-brown crystalline appearance and is insoluble in water .

准备方法

Synthetic Routes and Reaction Conditions: 3-Benzoylacrylic acid can be synthesized through various methods. One common method involves the condensation of benzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Another method involves the reaction of benzaldehyde with acetic anhydride and sodium acetate, followed by hydrolysis and decarboxylation .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of benzaldehyde with maleic anhydride in the presence of aluminum chloride as a catalyst. The reaction mixture is then hydrolyzed and purified to obtain the final product .

化学反应分析

Types of Reactions: 3-Benzoylacrylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid and other oxidation products.

Reduction: It can be reduced to form 3-phenylpropanoic acid.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

Oxidation: Benzoic acid.

Reduction: 3-Phenylpropanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Introduction to 3-Benzoylacrylic Acid

This compound (CAS No. 583-06-2) is an organic compound with the molecular formula and a molecular weight of 176.17 g/mol. It is characterized by a benzoyl group attached to an acrylic acid structure, making it a significant compound in various scientific applications. Its unique chemical properties enable its use in fields such as pharmaceuticals, materials science, and organic synthesis.

Pharmaceutical Applications

This compound has been investigated for its potential as an antiallergy agent. A study demonstrated that various derivatives of this compound exhibited significant antiallergic activity in rat models, highlighting its therapeutic potential in allergy treatment . The ability to modify its structure allows for the development of new drugs targeting allergic reactions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives through reactions with different reagents. For instance, it can react with morpholine to produce 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid, showcasing its utility in creating complex molecules for further research .

Materials Science

In materials science, this compound is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable for creating materials with specific mechanical and thermal properties. These polymers are utilized in coatings, adhesives, and composites, expanding the scope of applications in industrial settings .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for various analytical techniques. Its derivatives can be used in chromatographic methods to separate and analyze complex mixtures, providing essential data for chemical analysis and quality control processes .

Case Study 1: Antiallergic Activity Evaluation

A comprehensive study assessed the antiallergic properties of several derivatives of this compound. The research involved administering these compounds to rats and measuring their effects on allergic responses. Results indicated that certain derivatives significantly reduced allergic reactions, suggesting potential applications in pharmacotherapy for allergic conditions .

Case Study 2: Synthesis of New Polymers

Researchers explored the use of this compound in synthesizing novel polymers with enhanced properties. By polymerizing this compound with other monomers, they developed materials that exhibited improved thermal stability and mechanical strength. These findings are crucial for advancing material science applications, particularly in creating durable products for industrial use .

作用机制

The mechanism of action of 3-Benzoylacrylic acid involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways and targets are still under investigation .

相似化合物的比较

- 4-Oxo-4-phenylbutanoic acid

- 3-Phenylpropanoic acid

- Benzoylformic acid

Comparison: 3-Benzoylacrylic acid is unique due to its conjugated double bond and benzoyl group, which confer distinct reactivity and biological activity. Compared to 4-oxo-4-phenylbutanoic acid, it has a more extended conjugation, making it more reactive in certain chemical reactions. Its structure also allows for unique interactions with biological targets, distinguishing it from other similar compounds .

生物活性

3-Benzoylacrylic acid (C₁₀H₈O₃) is an organic compound characterized by a benzoyl group attached to an acrylic acid moiety. This unique structure grants it various biological activities, making it a subject of interest in pharmacological and biochemical research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is classified as an α,β-unsaturated carboxylic acid. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity. The compound appears as yellow to yellow-brown crystals and is soluble in organic solvents like ethanol and toluene.

Antiallergic Properties

Research has indicated that this compound exhibits antiallergic properties . In animal models, derivatives of this compound have shown the ability to inhibit allergic responses, suggesting potential applications in treating allergic conditions .

Antimicrobial Activity

Studies have explored the antimicrobial activity of this compound and its derivatives. For example, certain derivatives have demonstrated effectiveness against various bacterial strains, indicating that modifications to the compound's structure can enhance its antibacterial properties .

Inhibition of Cancer Cell Growth

Recent investigations have highlighted the potential of this compound in cancer treatment . A study involving synthesized derivatives showed significant inhibition of epidermal growth factor receptor (EGFR) activity, with one derivative exhibiting an IC50 value of 22.7 nM against A549 lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, showcasing the compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Protein Binding : The compound preferentially binds to specific cysteine residues in proteins, which may influence their activity and stability.

- Signal Transduction Pathways : It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway and Wnt/β-catenin signaling pathway .

- Reactive Oxygen Species (ROS) Production : The compound induces ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

- Antiallergic Activity Study : In a controlled study involving animal models, this compound demonstrated significant reduction in allergic response markers when administered prior to allergen exposure. This suggests its potential utility in treating allergic rhinitis and other allergic conditions.

- Antimicrobial Efficacy : A series of experiments tested various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives displayed potent bacteriostatic effects, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Cancer Cell Line Study : A synthesized derivative was tested on A549 lung cancer cells, resulting in a marked decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting EGFR .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₈O₃ | Benzoyl group with acrylic acid moiety | Antiallergic, Antimicrobial |

| Benzoylacetone | C₉H₈O₂ | Contains a ketone group | Limited antibacterial |

| β-Benzoylacrylic Acid | C₁₀H₉O₃ | Different carbonyl position | Less acidic |

| Phenylacrylic Acid | C₉H₈O₂ | Lacks adjacent carbonyl | Different reactivity profile |

Future Directions

Further research on this compound should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- In Vivo Studies : Conducting animal studies to assess safety profiles and therapeutic efficacy.

- Derivatives Development : Synthesizing new derivatives with enhanced potency and selectivity for specific biological targets.

属性

IUPAC Name |

(E)-4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060392, DTXSID30901612 | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3-Benzoylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17812-07-6, 583-06-2 | |

| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What influences the acidity of 3-benzoylacrylic acid derivatives?

A: The acidity of substituted trans-3-benzoylacrylic acids, measured by their pKa values, is significantly influenced by the nature and position of substituents on the phenyl ring. This influence can be quantitatively assessed using the Hammett equation, a linear free-energy relationship that correlates substituent constants with reaction rates and equilibrium constants. []

Q2: How do substituents impact the ring-chain tautomerism of cis-3-benzoylacrylic acid?

A: Substituents on the phenyl ring of cis-3-benzoylacrylic acids play a crucial role in determining the equilibrium position of ring-chain tautomerism. This phenomenon, where the molecule exists in equilibrium between an open-chain form and a cyclic hydroxylactone form, is influenced by electronic effects of the substituents. Studies utilizing infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy in different solvents have elucidated these effects. []

Q3: Can this compound derivatives undergo photochemical reactions in the solid state?

A: Yes, certain derivatives like 2-(dibenzylamino)ethyl 3-benzoylacrylate exhibit remarkable reactivity in the solid state. Upon exposure to UV light, this compound undergoes a [2+2] photocycloaddition reaction, yielding a head-to-tail dimer with high efficiency. X-ray crystallography studies revealed the crucial role of intermolecular CH/π interactions in the crystal lattice, which pre-organize the molecules for the photochemical reaction. []

Q4: How is this compound utilized in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis. For example, it can be reacted with L-alanine to yield N-((S)-1-ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine (ECOPPA), a key intermediate in the synthesis of pharmaceutically relevant compounds like N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine (ECPPA). [] Additionally, it can be transformed into 3-phenylpyridazones via reaction with hydrazine followed by acid treatment, providing valuable intermediates for pharmaceutical and agrochemical development. []

Q5: Can this compound be used to synthesize chalcones through palladium catalysis?

A: Yes, recent research has demonstrated the utility of palladium catalysis in achieving decarboxylative arylation of 3-benzoylacrylic acids. Using arylboronic acids or aryl halides as coupling partners in the presence of a palladium catalyst and a copper oxidant, this method provides a straightforward route to diverse chalcone derivatives. []

Q6: Have structure-activity relationships been established for this compound derivatives regarding their antibacterial activity?

A: Yes, studies investigating the antibacterial activity of a series of substituted (E)-3-(4-phenylbenzoyl)acrylic acids, along with related chalcones, 2-hydroxychalcones, and α-bromochalcones, have provided valuable insights into structure-activity relationships. These studies have correlated structural modifications with antibacterial potency and have also explored the addition of cysteine to these compounds. []

Q7: Are there known applications of this compound derivatives in the context of antiallergy research?

A: Yes, this compound and its derivatives have been explored for their potential antiallergy properties. Research in this area has focused on synthesizing and evaluating various derivatives to identify promising lead compounds for further development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。